![molecular formula C23H13BrClNO4 B2986760 N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide CAS No. 361166-51-0](/img/structure/B2986760.png)
N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide” is a compound with the molecular formula C15H10BrCl2NO2 . Another compound, “4-BROMO-2- (2- (3-CHLOROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4”, has a linear formula of C22H16BrClN2O4 .
Molecular Structure Analysis
The crystal structure of “N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide” has been studied .Physical And Chemical Properties Analysis
The molecular weight of “N-[4-Bromo-2-(2-chlorobenzoyl) phenyl]-3-chlorobenzamide” is 449.125 Da . Another compound, “4-BROMO-2- (2- (3-CHLOROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4”, has a molecular weight of 487.741 .Applications De Recherche Scientifique
Antimicrobial and Antituberculosis Activity
Research involving structurally similar compounds, such as N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, demonstrated potential antimicrobial and antituberculosis activities. These compounds were synthesized and characterized, showing submicromolar activity against methicillin-resistant Staphylococcus aureus isolates and comparable activity against M. tuberculosis to that of rifampicin. Such studies highlight the potential for developing new antimicrobial agents based on modifications of the core chemical structure (Bąk et al., 2020).
Material Science and Polymer Chemistry
In the field of material science, N-(monohalogenphenyl) maleimides and their copolymers with styrene and butadiene were explored for their radical copolymerization and thermal stability characteristics. This research provides insight into the synthesis and potential applications of novel polymeric materials, potentially influencing the development of materials with enhanced properties (Bezděk & Hrabák, 1979).
Molecular Synthesis and Characterization
The synthesis of reactive functionalized oligo(p-phenylene sulfide)s, which were modified at the ends with groups such as chloro, bromo, and carboxyl to enhance reactivity, demonstrates the broader applications of halogenated carboxamide compounds in creating novel materials and chemical intermediates. Such research underlines the importance of these compounds in synthesizing polymers with specific end-group functionalities (Tsuchida et al., 1995).
Chemical Structure and Interactions
Studies on the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides revealed that the molecules are essentially planar and exhibit anti conformations with respect to the C—N rotamer of the amide. This research is crucial for understanding the molecular conformation and potential interactions of such compounds, which could be pivotal for designing molecules with desired properties (Gomes et al., 2015).
Mécanisme D'action
Mode of Action
Based on its structural similarity to other benzoylphenyl compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules . .
Propriétés
IUPAC Name |
N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13BrClNO4/c24-17-10-9-13(11-16(17)22(28)14-5-1-3-7-18(14)25)26-23(29)21-12-19(27)15-6-2-4-8-20(15)30-21/h1-12H,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZILVDMKREBMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC(=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

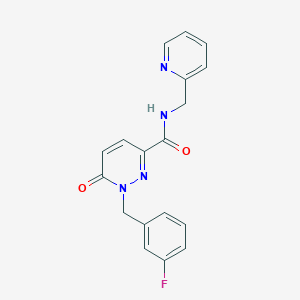
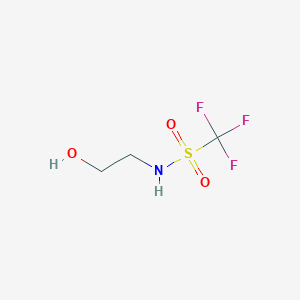
![2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2986683.png)
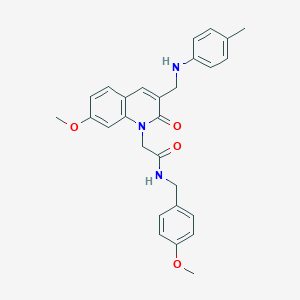
![N-(2,4-dimethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2986686.png)
![4-[1-(2-Phenylacetyl)piperidine-3-carbonyl]morpholine-3-carbonitrile](/img/structure/B2986687.png)
![Ethyl 2-({[2-(4-chloro-2-methylphenoxy)acetohydrazido]carbonyl}amino)acetate](/img/structure/B2986688.png)
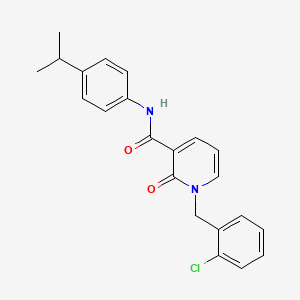
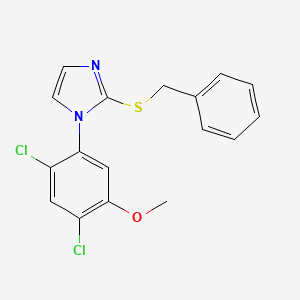
![N-(3-acetylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2986695.png)
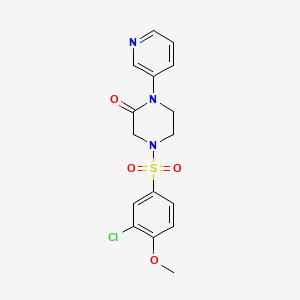
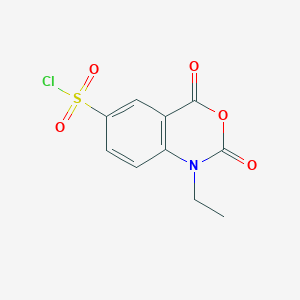
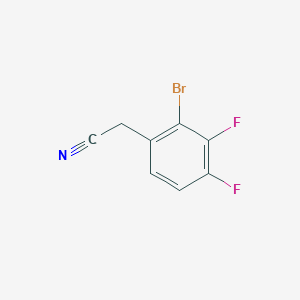
![4-(1H-benzo[d]imidazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2986700.png)